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Compound of Interest

Compound Name: Cadensin D

Cat. No.: B162241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Cadensin D, a xanthonolignoid isolated from the roots of Hypericum riparium.[1][2] This

document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,

offering a foundational resource for the identification, characterization, and further development

of this natural product.

Core Spectroscopic Data
The structural elucidation of Cadensin D is critically dependent on the interpretation of its NMR

and MS data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C

NMR, and mass spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for Cadensin D
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' 6.75 s

H-6' 6.75 s

H-2 6.42 d 2.2

H-4 6.24 d 2.2

H-8 7.58 d 8.8

H-9 7.17 dd 8.8, 2.5

H-11 6.94 d 2.5

H-α 5.15 d 7.9

H-β 4.25 m

H-γ 3.80 m

3-OCH₃ 3.88 s

5-OCH₃ 3.86 s

6-OCH₃ 3.93 s

1-OH 13.50 s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Cadensin D
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Position Chemical Shift (δ, ppm)

C-1 161.5

C-2 97.2

C-3 166.5

C-4 92.5

C-4a 157.0

C-5a 103.8

C-6 164.2

C-7 107.1

C-8 127.1

C-8a 111.9

C-9 122.5

C-9a 145.9

C-1' 131.2

C-2' 105.5

C-3' 147.1

C-4' 135.2

C-5' 147.1

C-6' 105.5

C-α 75.8

C-β 83.2

C-γ 61.9

3-OCH₃ 55.9

5-OCH₃ 55.4
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6-OCH₃ 56.4

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for Cadensin D
Ion m/z Relative Intensity (%)

[M]⁺ 272 33

[M-CH₃]⁺ 257 100

[M-CO]⁺ 242 3

[M-C₂H₂O]⁺ 230 18

Method: Electron Ionization (EI)

Experimental Protocols
The spectroscopic data presented were obtained using standard laboratory techniques for the

structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 500

MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Mass Spectrometry (MS)
Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The

fragmentation pattern was obtained by bombarding the sample with electrons, leading to the

formation of a molecular ion and various fragment ions.

Visualizing the Analytical Workflow
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To understand the logical flow of the spectroscopic analysis, the following diagram illustrates

the key steps from sample isolation to data interpretation.
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Caption: Workflow for the spectroscopic analysis of Cadensin D.

This guide provides a foundational dataset for Cadensin D, which can be utilized for

comparative studies, as a standard for quality control, and to inform future research into its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b162241?utm_src=pdf-body-img
https://www.benchchem.com/product/b162241?utm_src=pdf-body
https://www.benchchem.com/product/b162241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


biological activities and potential therapeutic applications. The detailed spectroscopic

information is essential for any scientist working with this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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